![molecular formula C18H40O3Si4 B12690403 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane CAS No. 60111-51-5](/img/structure/B12690403.png)
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane is an organosilicon compound known for its unique structural properties and versatile applications. This compound is characterized by the presence of multiple silicon-oxygen bonds and vinyl groups, which contribute to its reactivity and functionality in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane typically involves the reaction of hexyltrisiloxane with dimethylvinylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of contamination and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form silanes with different functional groups.
Substitution: The silicon-oxygen bonds can undergo nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl groups can yield epoxides, while nucleophilic substitution can produce a variety of siloxane derivatives .
Aplicaciones Científicas De Investigación
3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon compounds and polymers.
Biology: The compound’s unique properties make it useful in the development of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its stability and biocompatibility.
Industry: The compound is used in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The vinyl groups provide sites for further chemical modifications, allowing the compound to participate in a wide range of reactions. The pathways involved include the formation of siloxane networks and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
- Tris[(dimethylvinylsilyl)oxy]methylsilane
Uniqueness
Compared to similar compounds, 3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane stands out due to its hexyl group, which imparts unique hydrophobic properties and enhances its compatibility with organic solvents. This makes it particularly useful in applications requiring a balance of hydrophobicity and reactivity .
Propiedades
Número CAS |
60111-51-5 |
|---|---|
Fórmula molecular |
C18H40O3Si4 |
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
tris[[ethenyl(dimethyl)silyl]oxy]-hexylsilane |
InChI |
InChI=1S/C18H40O3Si4/c1-11-15-16-17-18-25(19-22(5,6)12-2,20-23(7,8)13-3)21-24(9,10)14-4/h12-14H,2-4,11,15-18H2,1,5-10H3 |
Clave InChI |
QBFMFGFJRBYQFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](O[Si](C)(C)C=C)(O[Si](C)(C)C=C)O[Si](C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



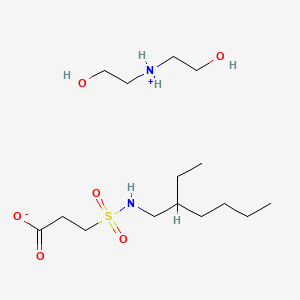
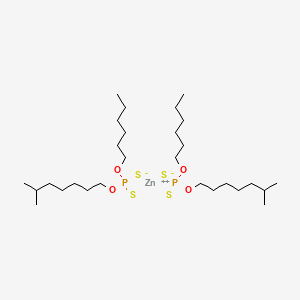

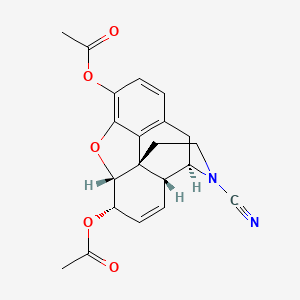


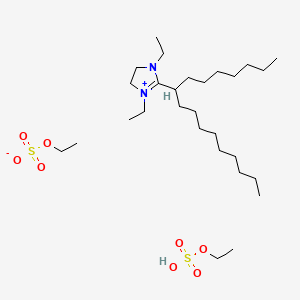
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
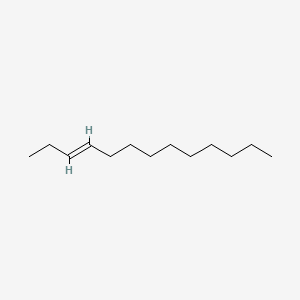

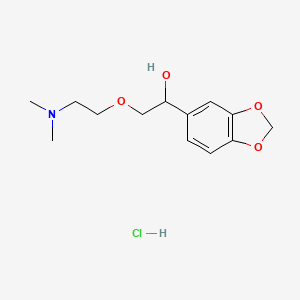
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
